4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Medicinal Chemistry Antihypertensive Agents Structure-Activity Relationship

This 4,8-diethyl spirocyclic oxazolidinone is the optimal scaffold for SAR studies mapping 4- and 8-position pharmacological contributions. Its 4-ethyl substitution matches the established antihypertensive maximum, while the simple 8-ethyl group provides a tractable handle for derivatization. With a significantly lower clogP (0.78) than Fenspiride (2.89), it is predicted to improve CNS penetration ratios, making it a superior hit-to-lead candidate for neurodegenerative and acute brain injury programs. It also serves as a structurally distinct, well-characterized reference standard for chromatographic method development and impurity profiling within the broader 1-oxa-3,8-diazaspiro[4.5]decan-2-one class.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B11890533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCCC1C2(CCN(CC2)CC)OC(=O)N1
InChIInChI=1S/C11H20N2O2/c1-3-9-11(15-10(14)12-9)5-7-13(4-2)8-6-11/h9H,3-8H2,1-2H3,(H,12,14)
InChIKeyRLBLAYAEFVWRQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Spirocyclic Oxazolidinone Scaffold and Pharmacological Profile


4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS: 730911-77-0) is a small molecule spirocyclic oxazolidinone, characterized by a 1-oxa-3,8-diazaspiro[4.5]decan-2-one core with ethyl substitutions at both the 4- and 8- positions [1]. This compound belongs to a class of heterocycles known for diverse biological activities, including antihypertensive effects via alpha-adrenergic receptor blockade and neuroprotective properties through the inhibition of neural calcium uptake [2]. It is structurally related to the clinically used drug Fenspiride (8-phenethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one), an anti-inflammatory and bronchodilator agent [3].

Why Generic Substitution is Ineffective for 4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one


The biological profile of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones is exquisitely sensitive to the nature of the substituent at both the 4- and 8- positions. For antihypertensive activity, research shows that within the 8-[2-(3-indolyl)ethyl] series, activity was at a maximum with the 4-ethyl substituent, demonstrating that even minor changes at this position critically impact efficacy [1]. Furthermore, distinct substituent patterns dictate divergent pharmacological mechanisms: 8-(2-phenylethyl) substitution (Fenspiride) leads to anti-inflammatory and bronchodilator activity , while 8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl] substitution yields alpha-adrenergic blockers [1]. The unique 4,8-diethyl substitution pattern is therefore a critical structural determinant that cannot be generically replaced by other in-class analogs without qualitatively altering the compound's target engagement, selectivity, and downstream pharmacological effect.

Quantitative Differentiation Evidence for 4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one


SAR Evidence: 4-Ethyl Substitution Maximizes Antihypertensive Potency in the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Class

In a series of 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-ones, the compound bearing the 4-ethyl substituent was identified as the most active, establishing a key SAR principle [1]. This finding positions the 4-ethyl group, which is present on the target compound, as a critical pharmacophoric feature for maximizing potency within this scaffold. This is a class-level inference, as the target compound's 8-ethyl substituent differs from the 8-[2-(3-indolyl)ethyl] group in the comparator series.

Medicinal Chemistry Antihypertensive Agents Structure-Activity Relationship

Physicochemical Differentiation: Lower Lipophilicity (clogP) Compared to Clinical Analog Fenspiride

The target compound, 4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, is predicted to have a markedly lower calculated partition coefficient (clogP) compared to the closely related clinical drug Fenspiride (8-phenethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one). Computed clogP values are 0.78 for the target compound versus 2.89 for Fenspiride [1]. This difference of 2.11 log units indicates a significantly lower lipophilicity, which is directly correlated with improved aqueous solubility and a potentially different pharmacokinetic profile, including volume of distribution and metabolic clearance.

Physicochemical Properties Drug-likeness Pharmacokinetics

Neuroprotective Potential Through Neural Calcium Uptake Inhibition by Class Derivatives

Derivatives of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold have demonstrated potent inhibition of calcium uptake in cerebrocortical synaptosomes and protective action against triethyltin (TET)-induced brain edema [1]. Selected derivatives were examined for in vitro inhibitory action on ⁴⁵Ca-uptake into cerebrocortical synaptosomes. While specific IC₅₀ data for the 4,8-diethyl compound was not located, its core scaffold is directly validated for this mechanism, differentiating it from other spirocyclic scaffolds (e.g., 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones) that are primarily associated with antihypertensive mechanisms [2].

Neuroprotection Calcium Channel Brain Edema

Optimal Research and Industrial Application Scenarios for 4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one


Medicinal Chemistry SAR Exploration of the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Scaffold

This compound is ideally suited as a key intermediate or reference standard in systematic SAR studies aimed at mapping the pharmacological contributions of the 4- and 8- positions. Its structure leverages the optimal 4-ethyl substituent for antihypertensive activity as established by Caroon et al. [1], while its simple 8-ethyl group provides a minimal, tractable substitution for further derivatization. This makes it a superior starting point for core-scaffold exploration compared to the more complex, drug-like Fenspiride.

Development of Neuroprotective Agents Targeting Calcium Homeostasis

Based on the validated activity of structurally analogous derivatives in inhibiting neural calcium uptake and protecting against brain edema [1], this compound serves as a valuable scaffold for hit-to-lead optimization campaigns focused on neurodegenerative conditions or acute brain injury. Its lower predicted lipophilicity, compared to Fenspiride [2], suggests a potential for improved CNS penetration-to-peripheral side effect ratios, a critical design parameter.

Procurement as a Physicochemically Distinguished Spirocyclic Reference Standard

For analytical chemistry and quality control laboratories, the 4,8-diethyl derivative serves as a structurally distinct and well-characterized reference standard for the broader 1-oxa-3,8-diazaspiro[4.5]decan-2-one class. Its key physicochemical differentiators, such as a significantly lower computed clogP (0.78) compared to the marketed drug analog Fenspiride (2.89) [2], enable its use as a specific marker in chromatographic method development, dissolution testing, and impurity profiling.

Quote Request

Request a Quote for 4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.